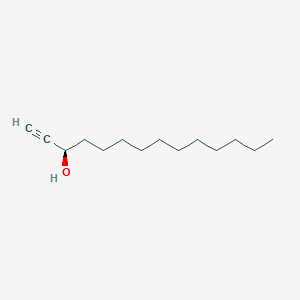![molecular formula C14H14IN B11831509 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide is a chemical compound with the molecular formula C14H14IN. It is a solid, likely white or off-white crystalline substance, and may have a faint odor at room temperature . This compound is used in various scientific and industrial applications, particularly in organic synthesis and as a material in organic optoelectronic devices .
Preparation Methods
The synthesis of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide typically involves organic synthesis reactions. One common method includes the reaction of 2-methylbenzo[cd]indole with ethyl iodide under specific conditions to form the desired product . The reaction conditions often involve heating and the use of a solvent such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives .
Scientific Research Applications
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide has several scientific research applications:
Biology: This compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide involves its interaction with molecular targets and pathways within cells. It may exert its effects by binding to specific proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-2-ethylbenzo[cd]indol-1-ium iodide: Similar structure but with different alkyl group positions.
1-Ethyl-2-methylbenzo[cd]indol-1-ium bromide: Similar structure but with a different halide ion.
2-Methylbenzo[cd]indole: Lacks the ethyl group and iodide ion, making it less reactive in certain reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C14H14IN |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
1-ethyl-2-methylbenzo[cd]indol-1-ium;iodide |
InChI |
InChI=1S/C14H14N.HI/c1-3-15-10(2)12-8-4-6-11-7-5-9-13(15)14(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SQRHVQNIDBPFPW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
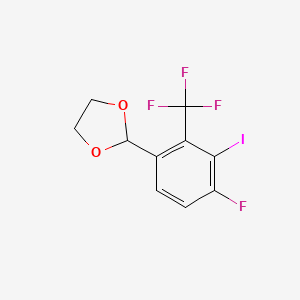
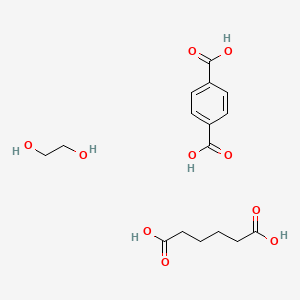
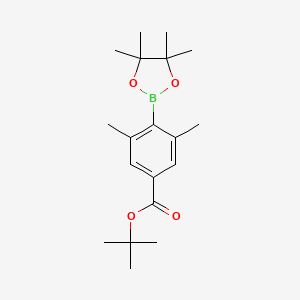
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

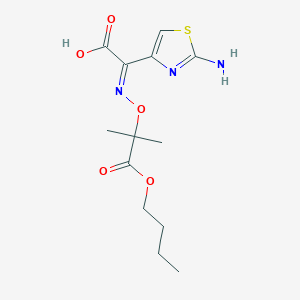


![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)
![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
